5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(12-5-3-4-6-13(12)19)22-9-7-11(24)8-10-22/h3-6,11,15,24-25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNCZHHZCAWGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the chlorophenyl and hydroxypiperidine groups. Common reagents used in these steps include thionyl chloride, piperidine, and various chlorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group undergoes substitution under basic conditions, reacting with nucleophiles such as amines or thiols . For example:
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Replacement of chlorine : Amines or thiols in the presence of sodium hydroxide can displace the chloride, forming substituted derivatives .
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Mechanism : SN2 or SN1 pathways, depending on steric hindrance and solvent polarity.
Reactivity Factors :
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Steric effects : Bulky nucleophiles may favor SN2 mechanisms.
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Solvent polarity : Polar aprotic solvents enhance nucleophilic activity.
Oxidation of Hydroxyl Groups
The hydroxyl group in the hydroxypiperidine moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) in acidic media .
Example Reaction :
This transformation alters the compound’s solubility and biological activity .
Alkylation and Functionalization
The ethyl group at position 2 of the thiazolotriazole core can undergo further alkylation under appropriate conditions (e.g., using alkyl halides or tosylates).
Key Considerations :
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Regioselectivity : Directed by the fused heterocyclic system.
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Steric hindrance : Bulky substituents may limit reactivity.
Stability and Reactivity Factors
The compound’s stability is influenced by:
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Solvent polarity : Affects reaction rates in substitution and oxidation.
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Temperature : Higher temperatures accelerate reaction kinetics but may degrade the compound.
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pH sensitivity : Basic conditions favor substitution, while acidic conditions promote oxidation .
Comparison with Similar Compounds
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious disease research.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties have shown promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis via mitochondrial pathways |
| HepG2 | 0.15 | Alters Bax/Bcl-2 ratio to promote cell death |
These findings suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have demonstrated effectiveness against various pathogens:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | 10 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- A study published in PubMed synthesized various derivatives and evaluated their anticancer activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to traditional chemotherapeutics like 5-Fluorouracil .
- Another investigation focused on the selective cytotoxicity of these compounds towards cancer cells over normal cells, indicating a favorable therapeutic index due to reduced side effects.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Xanthohumol and its derivatives
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)
Uniqueness
5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it features a thiazolotriazole core, which imparts distinct chemical and biological properties.
Biological Activity
5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, also known by its CAS number 887220-41-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolo-triazole core structure substituted with a chlorophenyl and hydroxypiperidine moiety. Its molecular formula is C₁₈H₁₈ClN₅OS, with a molecular weight of approximately 392.9 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolo and triazole rings through cyclization processes. The synthetic pathway often utilizes starting materials such as 2-chlorobenzaldehyde and various piperidine derivatives.
Anticancer Activity
Recent studies have indicated that compounds containing thiazolo[3,2-b][1,2,4]triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AGS | TBD |
| 7-hydroxy-4-phenylchromen | AGS | 2.63 ± 0.17 |
| 5-Fluorouracil (Control) | AGS | TBD |
Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through G2/M phase arrest .
Neuroprotective Effects
In addition to anticancer properties, the compound has been evaluated for neuroprotective effects. In vitro studies demonstrated that it could inhibit inflammatory responses in microglial cells activated by lipopolysaccharides (LPS). This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in tumor cells.
- Anti-inflammatory Action : It reduces the production of pro-inflammatory cytokines in neuroinflammation models.
Case Studies
A notable case study involved the evaluation of the compound's efficacy against different cancer cell lines. The results showed that it outperformed traditional chemotherapeutics like 5-fluorouracil in certain assays .
Another study focused on its neuroprotective properties, where it significantly reduced nitric oxide production and inhibited pro-inflammatory cytokine release in LPS-stimulated microglia .
Q & A
Q. What are the optimal synthetic routes for preparing 5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for analogous thiazolo-triazole derivatives. Key steps include: (i) Equimolar reaction of intermediates with substituted chlorobenzoyl chloride. (ii) Monitoring reaction progress via TLC. (iii) Isolation via ice-water quenching, filtration, and recrystallization in aqueous acetic acid. Optimize yields by adjusting catalyst loading (10 wt%) and reaction time (1–2 hours) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine ¹H NMR (to confirm aromatic protons, piperidine methylene groups, and hydroxyl signals) and IR spectroscopy (to identify -OH stretches at ~3200–3500 cm⁻¹ and thiazole C=N/C-S bonds at ~1600–1650 cm⁻¹). For purity, use HPLC (>95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : (i) Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). (ii) Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish IC₅₀ values. (iii) Enzyme inhibition : Test against 14-α-demethylase (CYP51) for antifungal potential via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?
- Methodological Answer : (i) Substituent variation : Modify the 2-chlorophenyl or 4-hydroxypiperidine groups to assess impacts on target binding. (ii) Bioisosteric replacement : Replace the thiazolo-triazole core with oxadiazole or pyrazole moieties. (iii) Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like CYP51 (PDB: 3LD6) .
Q. What computational strategies resolve contradictions between in vitro and in silico bioactivity data?
- Methodological Answer : (i) ADME prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration. (ii) Molecular dynamics (MD) simulations : Validate docking poses over 100 ns to check binding stability. (iii) Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Q. What challenges arise in structural elucidation of tautomeric or polymorphic forms?
- Methodological Answer : (i) X-ray crystallography : Resolve tautomerism (e.g., thione-thiol equilibria) via single-crystal analysis. (ii) Solid-state NMR : Differentiate polymorphs by comparing ¹³C chemical shifts. (iii) DSC/TGA : Monitor thermal stability and phase transitions .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer : (i) Repetition under anhydrous conditions : Eliminate solvent or moisture interference in NMR. (ii) High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 435.0821 for C₂₀H₂₂ClN₅O₂S). (iii) Cross-validate : Compare IR/NMR data with structurally similar compounds (e.g., triazolo-thiadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
